molecular formula C15H12F3N5OS B11246416 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11246416
M. Wt: 367.4 g/mol
InChI Key: NTJQCZOQBRUBKS-UHFFFAOYSA-N
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Description

2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyrrole ring at the 4-position and a sulfanyl-acetamide moiety at the 3-position.

Properties

Molecular Formula

C15H12F3N5OS

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3N5OS/c16-15(17,18)11-4-3-5-12(8-11)20-13(24)9-25-14-21-19-10-23(14)22-6-1-2-7-22/h1-8,10H,9H2,(H,20,24)

InChI Key

NTJQCZOQBRUBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Observations :

    • The target compound’s 3-(trifluoromethyl)phenyl group distinguishes it from analogs with 2-CF₃ substitution (e.g., ), which may alter steric interactions in binding pockets.

    Comparison with Analogs :

    • The compound in uses a methoxybenzyl group introduced via Friedel-Crafts alkylation, requiring harsher conditions than the target’s pyrrole substitution.
    • Hydroxyacetamide derivatives () employ zeolite catalysts for eco-friendly synthesis, a method adaptable to the target compound.

    Biological Activity

    The compound 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer effects, supported by various studies and data.

    Chemical Structure and Properties

    This compound has a molecular formula of C19H14F3N5SC_{19}H_{14}F_{3}N_{5}S and a molecular weight of 379.4 g/mol. Its structure features a triazole ring linked to a pyrrole moiety and a trifluoromethyl phenyl group, which contributes to its biological properties.

    Antibacterial Activity

    Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1.1 to 4.4 µM against P. mirabilis, indicating strong antibacterial potential .

    Antifungal Activity

    The antifungal activity of triazole derivatives has also been documented. Compounds with similar structures have shown MICs ranging between 0.6 to 4.8 µM against common fungal pathogens. This suggests that the target compound may possess comparable antifungal properties due to the presence of the triazole moiety which is known for its action against fungal infections .

    Anticancer Potential

    Emerging research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain triazole compounds can inhibit the growth of human breast and lung cancer cells while sparing non-tumor cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

    Case Studies and Research Findings

    StudyFindings
    Study on Antibacterial Activity Compounds similar to the target compound showed MICs against E. coli and S. aureus, demonstrating significant antibacterial effects at concentrations as low as 1 mM .
    Antifungal Efficacy Triazole derivatives exhibited antifungal activity with MICs ranging from 0.6 to 4.8 µM against various fungal strains .
    Cytotoxicity in Cancer Cells Certain derivatives displayed selective cytotoxicity towards cancer cells without affecting non-cancerous cells, indicating potential for therapeutic use .

    The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and may also inhibit certain kinases involved in cancer cell signaling pathways.

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